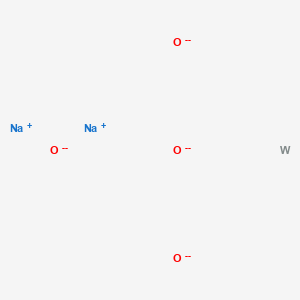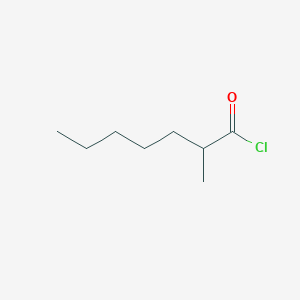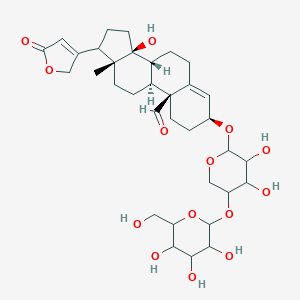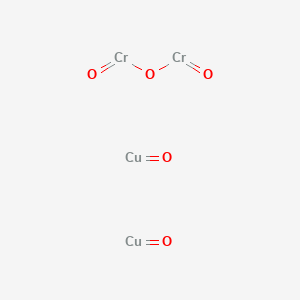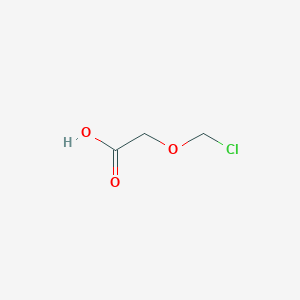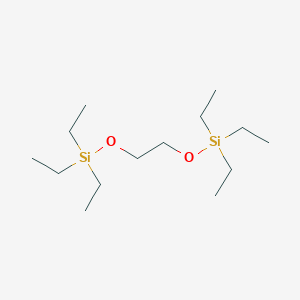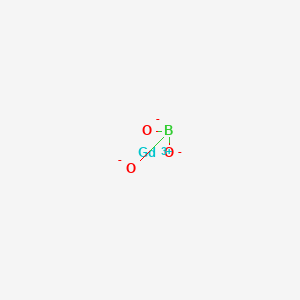
Gadolinium borate
Vue d'ensemble
Description
Gadolinium borate (GdBO3) is a compound that has been studied for various applications, including neutron capture therapy . It is a binary compound in the Gd2O3-B2O3 phase diagram . Gadolinium is a soft, bright, and a silvery metal .
Synthesis Analysis
Gadolinium borate nanoparticles have been synthesized using a hydrothermal treatment of a solution containing gadolinium chloride, boric acid, and polyethylene glycol at 220 °C for 24 hours . GdBO3 ceramics have also been synthesized by pressure-less sintering from 950 to 1100 °C using Gd2O3 and boric acid .Molecular Structure Analysis
Gadolinium borate fluoride oxide Gd4(BO2)O5F has been studied, which comprises linear BO2− anions between closely packed [GdO] layers formed by OGd4 tetrahedra and terminated by oxygen and fluorine atoms .Chemical Reactions Analysis
Gadolinium borotungstate Gd3BWO9 shows an exceptionally large magnetocaloric effect . Gadolinium borate nanoparticles can accumulate in tumors because of the enhanced permeability and retention (EPR) effect, thereby simultaneously rendering the benefits of BNCT and GdNCT .Physical And Chemical Properties Analysis
Gadolinium is a soft, bright, and a silvery metal . Borate-based glasses are very important because of their interesting chemical and physical properties such as their significantly lower melting temperature, low viscosity, good mechanical stability, low chemical durability, attainability at low cost, and high visible light transparency .Applications De Recherche Scientifique
Luminescence in Borate Glasses : Gadolinium and terbium in borate glasses show luminescence quantum efficiency. Energy transfer occurs mainly between gadolinium and terbium levels due to dipole-dipole interaction, indicating applications in optical materials (Reisfeld et al., 1972).
Neutron Spectrometry : Lithium gadolinium borate serves in neutron dosimetry and spectroscopy, important for radiation detection and nuclear research (Czirr et al., 2002).
Glass Ceramics Study : Gadolinium's role in borate-tellurate glass ceramics has been analyzed. Gadolinium ions act as network formers or modifiers, showing its potential in glass and ceramic industries (Rada et al., 2010).
Crystal Structure and Phase Transition : The study of gadolinium orthoborate's crystal structure and phase transition suggests applications in material sciences and engineering (Ren et al., 1999).
MRI Contrast Agents : Gadolinium(III) complexes, often used in MRI, can be enhanced for better sensitivity, indicating its crucial role in medical imaging (Caravan, 2006).
Determination in Sodium Borate Glasses : A method for determining gadolinium in sodium borate glasses has implications for chemical analysis and quality control in glass manufacturing (Reisfeld & Biron, 1970).
Luminescent Properties of Eu3+ Doped Material : The study of luminescent spectra of Eu3+ doped gadolinium borate suggests its use in optical and luminescent materials (Lin et al., 1998).
Modeling Gadolinium-Lead-Borate Glasses : Infrared spectroscopy of gadolinium-lead-borate glasses indicates potential applications in optics and materials science (Rada et al., 2010).
Magnetocaloric Effect in Gadolinium-Rich Borate : The study of the magnetocaloric effect in gadolinium-rich borate has implications in magnetic refrigeration and other magnetic applications (Song et al., 2020).
Spectroscopy for Non-Linear Optical Crystals : Investigations on gadolinium calcium oxoborate for nonlinear optical applications suggest its use in laser technology and optical communications (Dominiak-Dzik et al., 2000).
Optical Amplifiers and Tunable Lasers : The optical and photoluminescence properties of Er3+-doped gadolinium-calcium silica borate glasses indicate their suitability for use in optical amplifiers and tunable lasers (Kesavulu et al., 2016).
Spectroscopy of Nanoparticles for Cancer Diagnostics : Nanoparticles based on gadolinium borate have potential as luminescence biosensors in cancer diagnostics (Popov et al., 2011).
Photonic Applications in White LEDs : Gadolinium-based borate glasses doped with Dy3+ have been developed for white light generation, showing potential in photonic applications such as LEDs (Zaman et al., 2019).
Gadolinium Fluoride Borate Synthesis : Synthesis of a new gadolinium fluoride borate, Gd4B4O11F2, adds to the knowledge of rare-earth fluoride borates, useful in material science and crystallography (Haberer et al., 2010).
Selective Aggregation in Tumor-Cell Nucleus : A study on selective aggregation of a platinum-gadolinium complex in a tumor-cell nucleus has implications for cancer therapy and diagnostics (Crossley et al., 2010).
Hydrothermal Synthesis for Neutron Capture Therapy : The hydrothermal synthesis of gadolinium borate nanoparticles and their assessment for neutron capture therapy highlights their potential in cancer treatment (Mikami et al., 2021).
Propriétés
IUPAC Name |
gadolinium(3+);borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.Gd/c2-1(3)4;/q-3;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPPACBAJPVKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BGdO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552334 | |
| Record name | Gadolinium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium borate | |
CAS RN |
13709-90-5 | |
| Record name | Gadolinium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



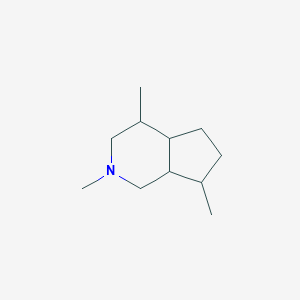
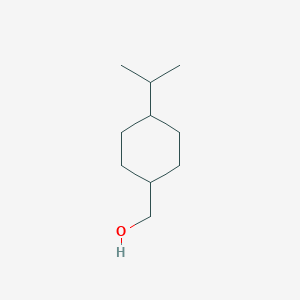
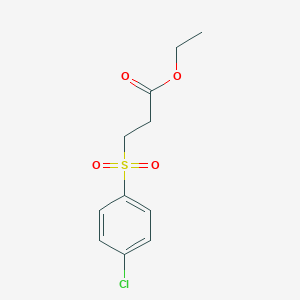
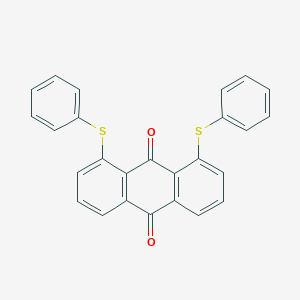
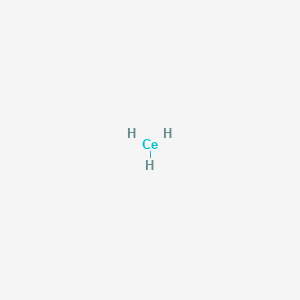
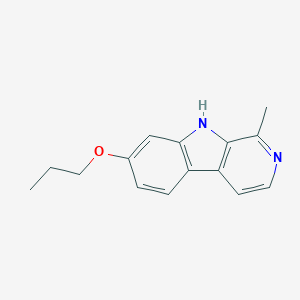
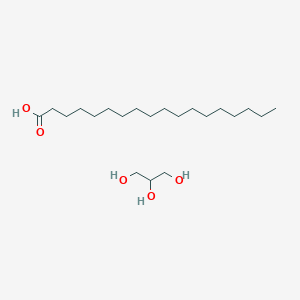
![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
